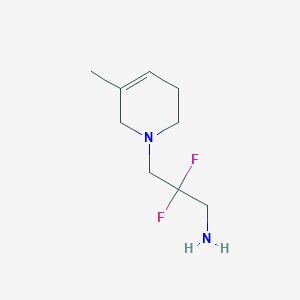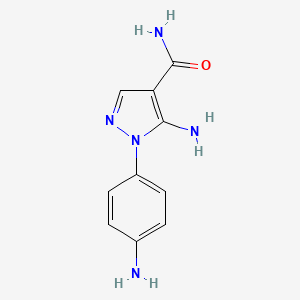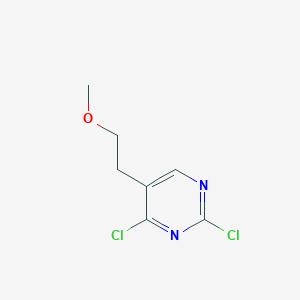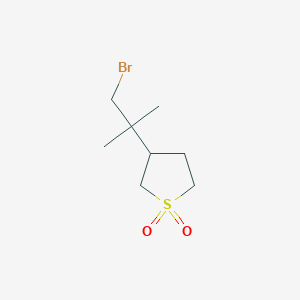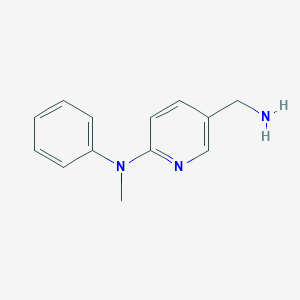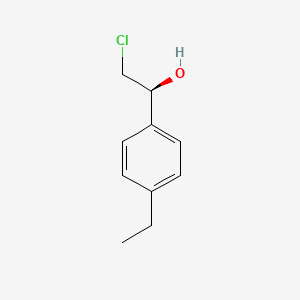
(1S)-2-chloro-1-(4-ethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a chiral center at the first carbon atom, making it optically active. The compound is characterized by the presence of a chlorine atom and an ethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (4-ethylphenyl)-2-chloroacetone, using chiral catalysts or reagents. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the presence of a chiral ligand to induce enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol may involve the use of more efficient catalytic systems and optimized reaction conditions to ensure high yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques like chiral chromatography are often employed to streamline the process.
化学反应分析
Types of Reactions
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a simpler alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Major Products
Oxidation: (4-ethylphenyl)-2-chloroacetone or (4-ethylphenyl)-2-chloroacetic acid.
Reduction: (1S)-1-(4-ethylphenyl)ethanol.
Substitution: (1S)-2-hydroxy-1-(4-ethylphenyl)ethan-1-ol or (1S)-2-amino-1-(4-ethylphenyl)ethan-1-ol.
科学研究应用
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity. The presence of the chlorine atom and the ethyl group can influence the compound’s reactivity and metabolic pathways.
相似化合物的比较
Similar Compounds
- (1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-propylphenyl)ethan-1-ol
- (1S)-2-chloro-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
(1S)-2-chloro-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1S)-2-chloro-1-(4-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10,12H,2,7H2,1H3/t10-/m1/s1 |
InChI 键 |
JHWPYELOOGZUDV-SNVBAGLBSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)[C@@H](CCl)O |
规范 SMILES |
CCC1=CC=C(C=C1)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
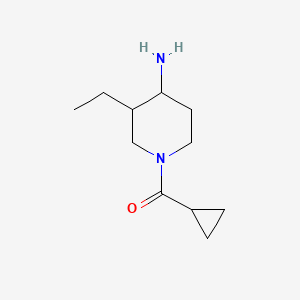

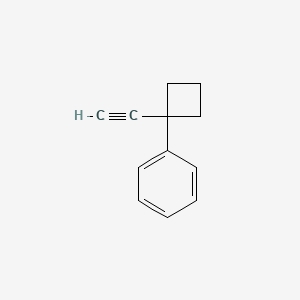
![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
